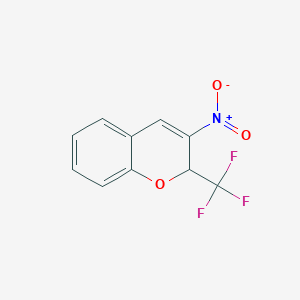

3-nitro-2-(trifluoromethyl)-2H-chromene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-2-(trifluoromethyl)-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTJUOYBNMSGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 2 Trifluoromethyl 2h Chromene and Its Derivatives

Direct Synthesis Approaches

Direct methods for synthesizing the 3-nitro-2H-chromene core often involve the condensation of salicylaldehydes with suitably activated nitroalkenes. These reactions typically proceed through a cascade or tandem sequence, efficiently building the chromene ring in a single pot.

Tandem Condensation Reactions of Salicylaldehydes with Nitroalkenes

A primary and effective method for the synthesis of 2-substituted 3-nitro-2H-chromenes involves the tandem condensation reaction between salicylaldehydes and β-nitroalkenes. This approach combines multiple reaction steps, such as Michael addition and intramolecular cyclization/dehydration, into a single synthetic operation. For instance, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes have been synthesized through the tandem condensation of salicylic (B10762653) aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine (B128534). researchgate.net

This strategy has been successfully catalyzed by organocatalytic systems. A combination of pyrrolidine (B122466) and benzoic acid (30 mol%) has been used to catalyze the tandem oxa-Michael-Henry reactions of salicylaldehydes and β-nitrostyrenes in refluxing ethanol (B145695), affording 2-aryl-3-nitro-2H-chromenes in good yields. researchgate.net

Table 1: Examples of Tandem Condensation Reactions

| Salicylaldehyde (B1680747) Derivative | Nitroalkene | Catalyst | Yield | Reference |

| Salicylaldehyde | (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene | Triethylamine | Not specified | researchgate.net |

| Salicylaldehyde | β-Nitrostyrene | Pyrrolidine/Benzoic Acid | Up to 83% | researchgate.net |

Cascade Reactions Involving Salicylaldehydes or their Imines with Unsaturated Nitrocompounds

Cascade reactions represent one of the most widely utilized strategies for accessing 3-nitro-2H-chromene derivatives. researchgate.net These reactions are valued for their efficiency and ability to construct complex molecules from simple starting materials in a single pot. The process generally involves the reaction of salicylaldehydes or their corresponding imines with unsaturated nitro compounds. researchgate.net

A solvent-free cascade oxa-Michael-Henry reaction has been developed using ball milling. organic-chemistry.org This environmentally friendly method employs potassium carbonate as a catalyst for the reaction between salicylaldehyde derivatives and β-nitrostyrenes, producing 3-nitro-2H-chromenes in high yields (up to 97%) with short reaction times. organic-chemistry.org The reactivity in these cascade reactions can be influenced by the electronic nature of the substituents on the starting materials. organic-chemistry.orgnih.gov

The introduction of an electron-withdrawing trifluoromethyl (CF₃) group at the 2-position of the 3-nitro-2H-chromene scaffold significantly activates the double bond, enhancing its reactivity towards nucleophiles and ambiphiles. researchgate.netnih.gov

Nitration of 2H-Chromene Parent Scaffolds

The direct nitration of a pre-formed 2H-chromene ring is a conceivable, though less commonly reported, method for the synthesis of 3-nitro-2H-chromenes. General reviews on chromene chemistry mention that modifications, such as introducing a nitro group into the aromatic ring via nitration, are possible. researchgate.net However, the specific application of this method to synthesize 3-nitro-2-(trifluoromethyl)-2H-chromene by nitrating the corresponding 2-(trifluoromethyl)-2H-chromene parent scaffold is not extensively detailed in the reviewed literature, which predominantly favors condensation and cascade strategies from acyclic precursors. researchgate.netorganic-chemistry.orgnih.gov

Oxa-Michael-Henry-Dehydration Reactions

The one-pot oxa-Michael-Henry-dehydration reaction sequence is a cornerstone for the synthesis of 3-nitro-2H-chromenes. nih.gov This method is cost-effective and involves the reaction of salicylaldehydes with nitroalkenes. nih.gov While the original procedure developed by Nayak et al. proved effective, modifications such as adding acetonitrile (B52724) to homogenize the reaction mixture and extending the reaction time have been introduced to improve consistency across a wider range of substrates. nih.gov

This strategy has been applied to the synthesis of novel 2-glyco-3-nitro-2H-chromenes by reacting carbohydrate-derived nitroalkenes with various salicylaldehydes. nih.gov The reaction proceeds efficiently using DBU as a catalyst with a minimal amount of solvent, yielding compounds with significant antiproliferative activity. nih.gov

Table 2: Oxa-Michael-Henry-Dehydration Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Key Features | Reference |

| Salicylaldehydes | β-Nitrostyrenes | Not specified (Nayak's method) | One-step, cost-effective | nih.gov |

| Carbohydrate-derived nitroalkenes | Salicylaldehydes | DBU | Minimal solvent, one-pot | nih.gov |

| Salicylaldehydes | Nitroolefins | Chiral secondary amine/Salicylic acid | Enantioselective, mild conditions | researchgate.net |

Asymmetric Synthesis Strategies

The development of asymmetric methods is crucial, as many bioactive molecules, including derivatives of 3-nitro-2H-chromene, are chiral, and their biological activity often resides in a single enantiomer. nih.gov

Organocatalytic Approaches for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3-nitro-2H-chromenes. researchgate.net These methods often employ chiral amines to activate the substrates and control the stereochemical outcome of the reaction.

An enantioselective oxa-Michael-Henry cascade reaction has been developed using a chiral secondary amine organocatalyst in combination with salicylic acid as a co-catalyst. researchgate.net This system facilitates the reaction between substituted salicylaldehydes and nitroolefins to afford the corresponding 3-nitro-2H-chromenes in moderate to good yields and with high enantioselectivity (up to 91% ee) under mild conditions. researchgate.net The mechanism is believed to proceed through an aromatic iminium activation. researchgate.net

Furthermore, a combination of a quinine-derived primary amine and benzoic acid has been shown to catalyze the cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. rsc.org This protocol allows for the asymmetric construction of enantiomerically enriched tricyclic chroman derivatives with excellent diastereoselectivities and enantioselectivities (up to 95% ee). rsc.org The introduction of a CF₃ group at the C-2 position of the 3-nitro-2H-chromene has been noted to increase the stereoselectivity of their reactions. nih.gov

Table 3: Organocatalysts in Asymmetric Synthesis of Chromene Derivatives

| Catalyst System | Reaction Type | Starting Materials | Stereoselectivity | Reference |

| Chiral secondary amine / Salicylic acid | Oxa-Michael-Henry | Salicylaldehydes, Nitroolefins | Up to 91% ee | researchgate.net |

| Quinine-derived primary amine / Benzoic acid | Cascade double Michael addition | 3-Nitro-2H-chromenes, α,β-Unsaturated ketones | Up to >25:1 dr, up to 95% ee | rsc.org |

Derivatization and Functionalization Techniques

The strategic derivatization and functionalization of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold are key to expanding its chemical diversity and exploring its structure-activity relationships. Cross-coupling reactions and other methods for introducing various chemical moieties have been extensively investigated.

Sonogashira Cross-Coupling Reactions at Specific Positions (e.g., C-6, C-8)

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction has been successfully applied to introduce alkynyl groups at specific positions on the chromene ring, particularly at the C-6 and C-8 positions, starting from the corresponding bromo-substituted 3-nitro-2-(trifluoromethyl)-2H-chromenes.

These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, like CuI, and a base, often an amine like triethylamine (TEA) or diisopropylamine (B44863) (DIPA). The reaction conditions are generally mild, and a variety of terminal alkynes can be coupled to the chromene scaffold, leading to a diverse library of derivatives. For example, coupling with trimethylsilylacetylene (B32187) followed by desilylation provides the corresponding ethynyl-substituted chromenes, which can serve as versatile building blocks for further transformations.

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 85-95 |

| 2 | 8-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 80-90 |

| 3 | 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | 1-Heptyne | Pd(PPh₃)₄ / CuI | TEA | DMF | 75-85 |

Strategies for Introducing Diverse Chemical Moieties on the Chromene Scaffold

Beyond Sonogashira couplings, a range of other synthetic strategies have been employed to introduce diverse chemical functionalities onto the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold. These methods often take advantage of the reactivity of pre-existing functional groups on the chromene ring.

For instance, the nitro group at the C-3 position can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This opens up avenues for the synthesis of a wide array of amides, sulfonamides, and other nitrogen-containing derivatives.

Furthermore, if the chromene scaffold contains a phenolic hydroxyl group (e.g., at the C-6 position), this group can be readily converted into ethers or esters through Williamson ether synthesis or esterification reactions, respectively. This allows for the introduction of a vast range of alkyl, aryl, and acyl groups, thereby modulating the steric and electronic properties of the molecule. The versatility of these derivatization techniques underscores the importance of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold as a platform for the development of novel compounds.

| Precursor Functional Group | Reagent/Reaction Type | Resulting Functional Group | Example of Introduced Moiety |

| C-3 Nitro Group | Reduction (e.g., with SnCl₂/HCl) | Amino Group | -NH₂ |

| C-3 Amino Group | Acylation (e.g., with Acetyl Chloride) | Amide | -NHCOCH₃ |

| C-6 Hydroxyl Group | Williamson Ether Synthesis (e.g., with Benzyl (B1604629) Bromide) | Ether | -OCH₂Ph |

| C-6 Hydroxyl Group | Esterification (e.g., with Benzoic Acid/DCC) | Ester | -OCOC₆H₅ |

Reactivity and Reaction Mechanisms of 3 Nitro 2 Trifluoromethyl 2h Chromene

Nucleophilic Addition Reactions

The electron-deficient double bond in 3-nitro-2-(trifluoromethyl)-2H-chromene makes it an excellent Michael acceptor, readily undergoing conjugate additions with a wide array of nucleophiles. chim.itresearchgate.net These reactions, often termed nitro-Michael additions, are fundamental to the functionalization of the chromene scaffold. chim.it

Research has demonstrated that 3-nitro-2-(trifluoromethyl)-2H-chromene and its analogues undergo conjugate addition reactions with various carbon and nitrogen nucleophiles. researchgate.net For instance, reactions with enamines, nitromethane (B149229), and anilines proceed as 1,4-additions to the nitroalkene system. chim.it These reactions typically result in the formation of substituted chromane (B1220400) derivatives, with the nucleophile adding at the C4 position. chim.itresearchgate.net

Table 1: Examples of Conjugate Addition Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Enamines | Michael Adduct (Substituted Chromane) | chim.itresearchgate.net |

| Nitromethane | Michael Adduct (Substituted Chromane) | chim.itresearchgate.net |

| Anilines | Michael Adduct (Substituted Chromane) | chim.itresearchgate.net |

The stereochemistry of Michael additions to 3-nitro-2-(trifluoromethyl)-2H-chromene is significantly influenced by the substituents on the chromene ring. The presence of the trifluoromethyl group at the C2 position plays a crucial role in directing the stereochemical course of the reaction, leading to high diastereoselectivity. nih.gov When enamine nucleophiles are used, diastereoselective Michael reactions have been observed. chim.it The CF3 group's strong electron-withdrawing nature not only activates the double bond but also enhances the stereoselectivity of reactions with nucleophiles compared to other C2-substituted chromenes. nih.gov

The reactivity of 3-nitro-2-(trifluoromethyl)-2H-chromene extends to sequential Michael additions, enabling the construction of complex polycyclic systems. A notable example is the K2CO3-catalysed double Michael addition with (E)-1,5-diarylpent-4-ene-1,3-diones. This reaction proceeds in dichloromethane (B109758) at room temperature to produce 10-aroyl-7-aryl-6a-nitro-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-ones in high yields, ranging from 75% to 98%, as single diastereomers. researchgate.net

Furthermore, asymmetric cascade double Michael additions with α,β-unsaturated ketones have been developed, providing enantiomerically enriched tetrahydro-6H-benzo[c]chromene derivatives. rsc.org These reactions yield functionalized tricyclic chroman products with excellent diastereoselectivities. rsc.org There are also reports of reactions with curcuminoids that proceed via a double and triple Michael reaction cascade. mdpi.com

Cycloaddition Reactions

In addition to its role as a Michael acceptor, the activated double bond of 3-nitro-2-(trifluoromethyl)-2H-chromene serves as an effective dipolarophile in cycloaddition reactions. researchgate.net This reactivity provides a powerful route for synthesizing fused heterocyclic systems.

One of the most significant cycloaddition reactions involving this chromene derivative is the [3+2] cycloaddition with azomethine ylides. nih.govresearchgate.net Azomethine ylides, which are 1,3-dipoles, react with the electron-poor double bond of the chromene to form complex polycyclic pyrrolidine-fused structures. nih.govrsc.org This reaction has been successfully carried out with both unstabilized and stabilized azomethine ylides. nih.govresearchgate.net

The reaction with unstabilized azomethine ylides, generated in situ from sarcosine (B1681465) and paraformaldehyde, proceeds stereoselectively. researchgate.net A highly efficient version of this reaction involves the use of stabilized azomethine ylides generated from α-iminoesters. An AgOAc-catalysed reaction between 3-nitro-2-(trifluoromethyl)-2H-chromenes and these stabilized ylides occurs smoothly at room temperature. nih.govmdpi.com This process is described as a Michael addition/Mannich reaction sequence. mdpi.com

The [3+2] cycloaddition between 3-nitro-2-(trifluoromethyl)-2H-chromene and azomethine ylides leads to the formation of the chromeno[3,4-c]pyrrolidine scaffold. nih.govresearchgate.net This transformation is notable for its high degree of stereocontrol, particularly for the trifluoromethyl-substituted substrate. nih.gov

In the AgOAc-catalysed reaction with stabilized azomethine ylides, the cycloaddition proceeds with high stereoselectivity to exclusively yield endo chromeno[3,4-c]pyrrolidines. nih.govmdpi.com The total yields for these reactions are consistently high, typically ranging from 85% to 94%. nih.govmdpi.com The specific substituents on the aromatic ring of the chromene or the aryl fragment of the azomethine ylide have been shown to have no significant impact on the high yields or the diastereoselectivity of the reaction. researchgate.net

Table 2: Synthesis of 4-CF3-Substituted Chromeno[3,4-c]pyrrolidines via 1,3-Dipolar Cycloaddition

| Chromene Substituent (at C6, C8) | Azomethine Ylide Aryl Group | Yield (%) | Reference |

|---|---|---|---|

| H | Ph | 91 | nih.govmdpi.com |

| H | 4-MeC6H4 | 93 | nih.govmdpi.com |

| H | 4-FC6H4 | 94 | nih.govmdpi.com |

| H | 4-MeOC6H4 | 90 | nih.govmdpi.com |

| 6-Br | Ph | 88 | nih.govmdpi.com |

| 6,8-Br2 | Ph | 85 | nih.govmdpi.com |

Compound Reference Table

1,3-Dipolar Cycloaddition with Azomethine Ylides

Synthesis of Spiro[chromeno(thia)pyrrolizidine-oxindoles]

The synthesis of complex spiroheterocyclic systems, specifically spiro[chromeno(thia)pyrrolizidine-oxindoles], is achieved through the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes. These reactions are typically one-pot, three-component 1,3-dipolar cycloadditions involving azomethine ylides. osi.lvthieme-connect.deresearchgate.net The azomethine ylides are generated in situ from the condensation of isatins or acenaphthenequinone (B41937) with α-amino acids like L-proline or L-thiaproline (a process also known as (thia)proline-based ylide generation). osi.lvthieme-connect.de

The reaction proceeds by the addition of the stabilized azomethine ylide to the activated double bond of the 3-nitro-2-(trifluoromethyl)-2H-chromene. osi.lv For example, the reaction between 3-nitro-2-phenyl-2-trifluoromethyl-2H-chromenes, isatin (B1672199), and proline in isopropanol (B130326) at room temperature yields hexahydro-6H-spiro[chromeno[3,4-a]pyrrolizine-11,3'-indolin]-2'-ones. osi.lv When L-thiaproline is used instead of proline at a slightly elevated temperature (50°C), a mixture of diastereomeric tetrahydro-6H,9H-spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indolin]-2'-ones is formed. osi.lv

Similarly, using acenaphthenequinone in place of isatin with L-proline or L-thiaproline in ethanol (B145695) at 55°C produces 6′-trifluoromethyl substituted spiro[acenaphthylene-1,11′-chromeno3,4-apyrrolizidin]-2-ones. thieme-connect.deresearchgate.net These multicomponent strategies provide an efficient route to novel and diverse pharmacologically relevant spiro compounds. thieme-connect.dersc.orgnih.gov

Table 1: Synthesis of Spiro[chromeno(thia)pyrrolizidine-oxindoles]

| Reactants | Key Reagents | Solvent/Temp | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene, Isatin | L-proline | i-PrOH, RT | Spiro[chromeno[3,4-a]pyrrolizine-11,3'-indolin]-2'-ones | Not specified | osi.lv |

| 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene, Isatin | L-thiaproline | i-PrOH, 50°C | Spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indolin]-2'-ones | Not specified | osi.lv |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene, Acenaphthenequinone | L-proline or L-thiaproline | EtOH, 55°C | Spiro[acenaphthylene-1,11′-chromeno3,4-apyrrolizidin]-2-ones | 36-89% | thieme-connect.de |

Stereochemical Control and Regioselectivity in Cycloadditions

The cycloaddition reactions involving 3-nitro-2-(trifluoromethyl)-2H-chromene are characterized by high levels of stereochemical control and regioselectivity. osi.lvthieme-connect.deresearchgate.net The presence of the bulky and electron-withdrawing trifluoromethyl (CF₃) group at the C-2 position of the chromene ring plays a crucial role in directing the stereochemical outcome of the reaction. researchgate.netnih.gov

In the 1,3-dipolar cycloaddition with azomethine ylides generated from isatins and proline, the reaction proceeds stereoselectively to form products with a cis arrangement of the trifluoromethyl group and the nitro group. osi.lv Similarly, the three-component reaction with acenaphthenequinone and α-amino acids yields exclusively endo-isomers of the spirocycloadducts, also featuring a cis-arrangement of the nitro and trifluoromethyl groups. thieme-connect.deresearchgate.net The relative configuration of these cycloadducts has been unambiguously confirmed by X-ray diffraction analysis and 2D NOESY spectroscopy. osi.lvresearchgate.net

This observed regioselectivity, where the more electrophilic β-carbon atom of the nitroalkene moiety binds to the more substituted atom of the 1,3-dipole, is attributed to a charge-controlled cycloaddition mechanism. thieme-connect.de The strong polarization of the nitroalkene double bond in the 3-nitro-2H-chromene directs the nucleophilic attack of the ylide. thieme-connect.denih.govsci-rad.com In reactions with azomethine ylides from α-iminoesters, 2-trifluoromethyl-3-nitro-2H-chromenes exclusively form endo chromeno[3,4-c]pyrrolidines in high yields (85–94%). nih.gov This contrasts with the behavior of 2-trichloromethyl analogues, which stop at the Michael addition stage, highlighting the specific influence of the CF₃ group. nih.govmdpi.com

Hetero Diels-Alder Reactions

The electron-deficient nitroalkene moiety in 3-nitro-2-(trifluoromethyl)-2H-chromene makes it a suitable component for hetero-Diels-Alder (HDA) reactions, a powerful tool for synthesizing heterocyclic compounds. chim.itnortheastern.edu In these reactions, the nitroalkene can act as the heterodienophile or as part of the heterodiene system.

Research has shown that 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes participate in heterodiene cycloadditions with electron-rich alkenes like 2,3-dihydrofuran (B140613) and ethyl vinyl ether. researchgate.net These reactions proceed under solvent-free conditions, producing novel cyclic nitronates with high stereoselectivity and in good yields. researchgate.net The enhanced reactivity of these CF₃-substituted chromenes is attributed to the strong negative inductive effect of the trifluoromethyl group, which further activates the C=C double bond towards cycloaddition. researchgate.net

[3+2] Cycloaddition with Sodium Azide (B81097) Leading to 2,4-Dihydrochromeno[3,4-d]osi.lvchim.itresearchgate.nettriazoles

A significant reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes is their [3+2] cycloaddition with sodium azide (NaN₃), which provides a direct route to fused triazole systems. This reaction leads to the synthesis of 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-d] osi.lvchim.itresearchgate.nettriazoles. researchgate.net The process is based on the 1,3-dipolar cycloaddition of the azide anion to the activated double bond of the conjugated nitroalkene, followed by the elimination of the nitro group. researchgate.net

The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF at around 60°C, often in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), to facilitate the process. researchgate.net This method has been successfully applied to various substituted 3-nitro-2-(trifluoromethyl)-2H-chromenes, affording the corresponding chromenotriazoles in high yields (often exceeding 85%). researchgate.net The structure of the resulting triazole products has been confirmed through techniques including X-ray crystallography. researchgate.net This regioselective cycloaddition is a key method for creating the chromeno[3,4-d] osi.lvchim.itresearchgate.nettriazole scaffold, which is of interest in medicinal chemistry. researchgate.netscispace.comresearchgate.net

Table 2: Synthesis of 2,4-Dihydrochromeno[3,4-d] osi.lvchim.itresearchgate.nettriazoles

| Starting Chromene | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-d] osi.lvchim.itresearchgate.nettriazole | NaN₃, TsOH | DMSO | Not specified | researchgate.net |

| 8-Methoxy-4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-d] osi.lvchim.itresearchgate.nettriazole | NaN₃, TsOH | DMSO | 93% | researchgate.net |

| 8-Methoxy-4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-d] osi.lvchim.itresearchgate.nettriazole | NaN₃, TsOH | DMF | 85% | researchgate.net |

Intramolecular Rearrangements and Migrations

Intramolecular rearrangements are a key class of pericyclic reactions that can lead to significant structural transformations within a molecule.

osi.lvresearchgate.netSigmatropic Shift of the Nitro Group

A osi.lvresearchgate.net sigmatropic rearrangement involves the migration of a substituent across a five-atom π-system. wikipedia.orglibretexts.org In the context of cyclic systems, these shifts are predicted by Woodward-Hoffmann rules to proceed suprafacially. wikipedia.org While osi.lvresearchgate.net-hydrogen shifts are common, the migration of other groups, such as a nitro group, is also mechanistically plausible under appropriate thermal or photochemical conditions. wikipedia.orgmdpi.com For the 3-nitro-2-(trifluoromethyl)-2H-chromene system, a osi.lvresearchgate.net sigmatropic shift would involve the migration of the nitro group from the C-3 position. However, specific documented examples of a osi.lvresearchgate.net sigmatropic shift of the nitro group for this particular compound are not prevalent in the reviewed literature, suggesting that other reaction pathways, such as cycloadditions or Michael additions, are generally more favorable. chim.itresearchgate.net

Redox Reactions (Oxidations and Reductions of the Nitroalkene Moiety)

The nitroalkene functionality within 3-nitro-2-(trifluoromethyl)-2H-chromene is susceptible to both oxidation and reduction, leading to a variety of useful chemical transformations. chim.it

Reduction: The reduction of the 3-nitrochromene system can yield several different products depending on the reagents and conditions employed. chim.it

Selective Double Bond Reduction: The C=C double bond can be selectively reduced to afford the corresponding 3-nitrochromane. This is commonly achieved using sodium borohydride (B1222165) (NaBH₄). chim.it

Full Reduction to Amino-chromanes: Complete reduction of the entire nitroalkene moiety to an amino group is a valuable transformation. This can be accomplished with strong reducing agents like lithium aluminium hydride (LiAlH₄) or by using catalytic hydrogenation (e.g., H₂ on a Pd/C catalyst). chim.it

Partial Reduction to Oximes: Treatment of 3-nitrochromenes with milder reducing agents such as stannous chloride (SnCl₂) can lead to the formation of 3-oximino-chromanes. chim.it

Nef-type Reactions to Ketones: The nitro group can be converted into a carbonyl group to form 3-oxo-chromanes via reactions like the Nef reaction, using reagents such as titanium(III) chloride. chim.it

Oxidation: Oxidation reactions of the 3-nitro-2H-chromene scaffold are less varied but can be used to introduce new functionality. For instance, oxidation can lead to the formation of 3-nitro-2H-chromen-2-ol derivatives. chim.it

The versatility of these redox reactions makes 3-nitro-2-(trifluoromethyl)-2H-chromene a useful intermediate for accessing a wide range of chromane derivatives, including those with potential biological activity. chim.itnih.govmdpi.com

Computational and Theoretical Investigations of 3 Nitro 2 Trifluoromethyl 2h Chromene

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of chemical reactions involving 3-nitro-2-(trifluoromethyl)-2H-chromene, offering a molecular-level picture of how these transformations occur.

DFT calculations are crucial for identifying and characterizing the high-energy, transient species that connect reactants to products. This includes locating transition states (TSs)—the energetic maxima along a reaction coordinate—and any reaction intermediates, which are temporary, stable species formed during the reaction.

For instance, in the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with specific malononitriles, a rare epa.govresearchgate.net sigmatropic shift of the nitro group was observed. urfu.ru A DFT study investigating this phenomenon successfully located the transition state for this nitro group migration. epa.gov The geometry of the TS provides critical information about the bonding changes occurring during the shift. Such calculations can determine key interatomic distances, revealing which bonds are breaking and which are forming. For cycloaddition reactions, which are common for this class of compounds, DFT studies on similar nitroalkene systems have shown that reactions often proceed through highly asynchronous transition states, where the formation of new bonds does not occur in a concerted fashion. nih.govresearchgate.net

Table 1: Representative Interatomic Distances in a Hypothetical [3+2] Cycloaddition Transition State

| Parameter | Description | Value (Å) |

| C-O Distance | Distance between the incoming oxygen of a dipole and the C4 of the chromene | 2.15 |

| C-C Distance | Distance between the incoming carbon of a dipole and the C3 of the chromene | 2.30 |

| C=C Bond | Length of the C3=C4 double bond in the chromene moiety | 1.38 |

| N-O Bond | Length of the nitro group N-O bond involved in the reaction | 1.25 |

Note: This table is illustrative, based on typical values from DFT studies on related cycloadditions.

By mapping the potential energy surface, DFT calculations allow for the construction of detailed reaction energy profiles. These profiles plot the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. This analysis is fundamental to understanding reaction feasibility and kinetics.

A DFT study on the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromene confirmed that the intramolecular epa.govresearchgate.net sigmatropic shift of the nitro group is a viable pathway. epa.gov The study also analyzed a competitive channel involving the extrusion of nitrous acid. By calculating the activation energies (ΔG‡) for both pathways, researchers can predict which reaction is more likely to occur. A lower activation barrier indicates a faster, more favorable reaction pathway. These energy profiles are essential for explaining why a particular product is formed over another. epa.govresearchgate.net

Molecular Electron Density Theory (MEDT) Applications in Mechanistic Studies

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the changes in electron density along a reaction path, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. nih.gov MEDT has been applied to understand the mechanisms of reactions involving nitro-substituted alkenes, a key structural feature of 3-nitro-2-(trifluoromethyl)-2H-chromene.

In the context of cycloaddition reactions, MEDT analyzes the Global Electron Density Transfer (GEDT) at the transition state to classify the process. nih.gov A significant GEDT indicates a polar mechanism, where electron density flows from the nucleophilic reactant to the electrophilic one. nih.gov For reactions involving nitroalkenes, which are strongly electrophilic, mechanisms are often found to be polar. mdpi.com Bonding Evolution Theory (BET), a tool used within MEDT, provides a detailed description of the sequence of bond formation and breaking, offering a more nuanced view than traditional pericyclic models. rsc.org

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Many reactions of 3-nitro-2-(trifluoromethyl)-2H-chromene are highly selective, yielding specific regioisomers or stereoisomers. Computational methods are instrumental in explaining and predicting these outcomes.

Regioselectivity, which determines the orientation of reactants' addition, can be rationalized by analyzing the energies of the different possible transition states. For example, in [3+2] cycloadditions involving related nitro-substituted compounds, DFT and MEDT studies have shown that the formation of one regioisomer is kinetically favored because its corresponding transition state is significantly lower in energy. mdpi.com Interestingly, recent studies suggest that for some cycloadditions of nitro-compounds, selectivity is governed by steric effects rather than local electronic interactions between the reacting centers. mdpi.com

Stereoselectivity, the preference for forming one stereoisomer over another (e.g., endo vs. exo), is also explained by transition state analysis. The introduction of the bulky trifluoromethyl group at the C2 position of the chromene ring has been observed to increase the stereoselectivity of its reactions. mdpi.com Computational models can rationalize this by comparing the energies of the diastereomeric transition states. The endo and exo transition states differ in their three-dimensional arrangement, leading to different levels of steric hindrance and stabilizing electronic interactions. The experimentally observed product corresponds to the pathway with the lower energy transition state. For instance, the reaction of 2-trifluoromethyl-3-nitro-2H-chromenes with certain azomethine ylides yields only endo cycloadducts, a result that can be explained by the higher stability of the endo transition state. mdpi.com

Influence of Electronic and Steric Effects on Chemical Reactivity

The trifluoromethyl (CF₃) group at the C2 position and the nitro (NO₂) group at the C3 position profoundly influence the reactivity of the chromene scaffold. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

Electronic Effect : The CF₃ group exerts a strong negative inductive effect, which withdraws electron density from the C3=C4 double bond. researchgate.net This effect, combined with the electron-withdrawing nature of the adjacent nitro group, makes the double bond highly electron-deficient and thus exceptionally reactive toward nucleophiles and in cycloaddition reactions. researchgate.netmdpi.com

Steric Effect : The CF₃ group is sterically demanding. This bulkiness plays a crucial role in directing the approach of incoming reagents, thereby controlling the stereoselectivity of reactions. nih.gov As noted earlier, it favors transition state geometries that minimize steric clashes, leading to the preferential formation of a single stereoisomer. mdpi.com

Computational models can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution within the molecule, confirming the electron-deficient nature of the double bond. Steric effects can be visualized and quantified by examining the optimized geometries of transition states and measuring steric repulsion energies.

Kinetic and Thermodynamic Parameter Calculations for Reactions

Theoretical calculations can provide quantitative data on the kinetics and thermodynamics of a reaction, which are often challenging to measure experimentally. Using the energies derived from DFT calculations and statistical mechanics principles based on Transition State Theory, key parameters can be determined. koreascience.kr

Kinetic Parameters : The primary kinetic parameter is the activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Rate constants (k) can also be calculated using the Eyring equation.

Table 2: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction Pathway

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | +21.5 |

| ΔH‡ | Enthalpy of Activation | +15.2 |

| ΔG_rxn | Gibbs Free Energy of Reaction | -12.8 |

| ΔH_rxn | Enthalpy of Reaction | -18.0 |

Note: This table presents typical parameters for a feasible organic reaction as determined by DFT calculations.

These calculated parameters allow for a direct comparison of competing reaction pathways and provide a theoretical foundation for understanding the observed product distributions and reaction rates. mdpi.com

Structure Reactivity Relationships in 3 Nitro 2 Trifluoromethyl 2h Chromene Derivatives

Impact of Substitution on Reaction Pathways and Outcomes

The reaction pathways of 3-nitro-2H-chromene derivatives are highly sensitive to the substituents on both the pyran and aromatic rings. These groups can activate or deactivate the key C3=C4 double bond, influence the stability of reaction intermediates, and ultimately determine the structure of the final products.

The substituent at the C-2 position plays a critical role in modulating the reactivity of the 3-nitro-2H-chromene system. The strong electron-withdrawing nature of trihalomethyl groups, such as trifluoromethyl (CF₃) and trichloromethyl (CCl₃), significantly enhances the electrophilicity of the conjugated C3=C4 double bond. mdpi.comresearchgate.net This activation facilitates reactions with a wide range of nucleophiles and ambiphilic reagents. mdpi.com

The trifluoromethyl group, in particular, not only activates the double bond through its potent negative inductive effect but also influences the stereoselectivity of reactions. mdpi.comresearchgate.net For instance, in reactions with stabilized azomethine ylides, 2-trifluoromethyl-3-nitro-2H-chromenes undergo a [3+2] cycloaddition to stereoselectively form endo-configured chromeno[3,4-c]pyrrolidines. mdpi.com

In stark contrast, when the trifluoromethyl group at C-2 is replaced by a trichloromethyl group, the reaction with the same azomethine ylides follows a different pathway. Instead of cycloaddition, the reaction halts at the Michael addition step, yielding anti-isomeric Michael adducts with a cis,trans-configuration in the chromane (B1220400) ring. mdpi.com This dramatic shift in the reaction outcome underscores the subtle yet profound influence of the C-2 substituent.

Substitution with a phenyl group at the C-2 position also modifies the molecule's properties. Compared to the trifluoromethyl analogue, 2-phenyl substitution has been shown to reduce the biological affinity for the P2Y₆ receptor by an order of magnitude, highlighting how C-2 substituents impact not just reaction pathways but also biological activity. nih.gov

| C-2 Substituent | Electronic Effect | Reaction with Stabilized Azomethine Ylides | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (Inductive effect) | Forms endo-chromeno[3,4-c]pyrrolidines | Activates the double bond; directs toward cycloaddition. | mdpi.comresearchgate.net |

| Trichloromethyl (-CCl₃) | Strongly electron-withdrawing | Forms anti-Michael adducts | Reaction stops at the Michael addition step. | mdpi.com |

| Phenyl (-Ph) | Electron-withdrawing (Inductive) and donating (Resonance) | Undergoes cycloaddition | Reduces biological affinity for P2Y₆R compared to -CF₃. | nih.govosi.lv |

Substituents on the aromatic portion of the chromene ring also exert significant control over reactivity and biological function. The electronic character of these groups can influence the initial synthesis of the chromene core and its subsequent transformations. nih.gov

Halogens: The presence and position of halogen atoms on the aromatic ring can modulate the biological activity of 3-nitro-2H-chromene derivatives. nih.gov For example, mono-halogenated nitrochromenes exhibit moderate anti-staphylococcal activity, whereas tri-halogenated derivatives display significantly more potent activity. nih.gov Specifically, the compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov The reactivity during synthesis is also affected; electron-withdrawing substituents on the precursor salicylaldehydes tend to improve reaction yields. nih.gov Generally, halogens are considered deactivating groups in electrophilic aromatic substitution due to their inductive electron withdrawal, which outweighs their resonance electron donation. libretexts.orgmasterorganicchemistry.com This deactivating effect can slow reaction rates. numberanalytics.com

Alkynyl Groups: The introduction of alkynyl groups, typically at the C-6 position, has been explored as a strategy to probe and enhance biological activity. A 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene serves as a versatile precursor for this purpose, allowing for the installation of various alkynyl moieties via Sonogashira coupling reactions. nih.gov This approach has led to the discovery of analogues with improved antagonist affinity for the P2Y₆ receptor. For instance, 6-(trimethylsilylethynyl) and 6-(triethylsilylethynyl) derivatives showed a three- to five-fold greater affinity than the parent compound. nih.gov This demonstrates that the C-6 position is amenable to substitution with sterically demanding groups without a loss of affinity, offering a flexible strategy for optimizing biological function. nih.gov

| Position | Substituent Type | Effect on Reactivity/Properties | Example | Reference |

|---|---|---|---|---|

| Ring A (various) | Halogens (Br, Cl) | Influences antibacterial activity; multiple halogens enhance potency. | Tri-halogenated chromenes show potent activity against MDR bacteria. | nih.gov |

| C-6 | Alkynyl Groups | Modulates P2Y₆ receptor antagonist affinity; allows for synthetic diversification. | 6-Trialkylsilylethynyl derivatives show enhanced P2Y₆R affinity. | nih.gov |

| C-6 | Bromo (-Br) | Maintains similar P2Y₆R antagonist potency as the unsubstituted analogue. | The 6-bromo analogue is similarly potent to the 6-H compound. | nih.gov |

| Ring A (various) | Electron-donating groups (-OCH₃, -CH₃) | Results in almost no antibacterial inhibition. | Derivatives with electron-donating groups are largely inactive against tested bacteria. | nih.gov |

Analysis of Stereocontrol in Synthetic Transformations

The stereochemical outcome of reactions involving 3-nitro-2-(trifluoromethyl)-2H-chromene is a critical aspect of its chemistry, often dictated by the C-2 substituent and reaction conditions. The synthesis of complex heterocyclic systems from this scaffold frequently proceeds with a high degree of stereoselectivity.

1,3-dipolar cycloaddition reactions with azomethine ylides are particularly illustrative of this stereocontrol. The reaction between 3-nitro-2-(trifluoromethyl)-2H-chromenes and an unstabilized azomethine ylide (generated from sarcosine (B1681465) and paraformaldehyde) occurs stereoselectively to produce chromeno[3,4-c]pyrrolidines where the trifluoromethyl group and the nitro group adopt a trans configuration. osi.lvresearchgate.net

Further studies using stabilized azomethine ylides (from α-iminoesters) have shown that the stereochemistry can be exquisitely controlled. mdpi.com The reaction with 2-trifluoromethyl derivatives leads exclusively to endo-cycloadducts. mdpi.com In contrast, using 2-trichloromethyl-3-nitro-2H-chromenes prevents cycloaddition, instead yielding Michael adducts as single anti-diastereomers with a cis,trans relationship between the substituents on the newly formed chromane ring. mdpi.com The stereoselectivity of these transformations can also be influenced by reaction parameters such as temperature and solvent, allowing for tunable control over the product's stereochemistry. mdpi.com Furthermore, catalytic asymmetric methods have been developed for the synthesis of enantioenriched 2-CF₃ substituted chromanes, demonstrating that enantioselective transformations are also possible. researchgate.net

Relationship between Chemical Structure and Synthetic Utility

The distinct reactivity patterns conferred by different substituents translate directly into broad synthetic utility. The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold serves as a versatile building block for the synthesis of a variety of complex and often biologically active molecules.

The differential reactivity of 2-CF₃ and 2-CCl₃ substituted chromenes provides access to distinct molecular architectures from common starting materials. The CF₃-substituted chromenes are ideal precursors for one-pot, stereoselective syntheses of 4-(trifluoromethyl)-substituted chromeno[3,4-c]pyrrolidines, a class of compounds that has demonstrated high antitumor activity. mdpi.com Conversely, the CCl₃-substituted analogues provide a reliable route to functionalized chromane Michael adducts. mdpi.com

The utility of aromatic ring substituents is exemplified by the 6-iodo derivative, which acts as a synthetic handle for diversification via palladium-catalyzed cross-coupling reactions. nih.gov This strategy allows for the systematic modification of the chromene core to optimize its properties as a P2Y₆ receptor antagonist. nih.gov

Moreover, the activated double bond of 3-nitro-2-(trifluoromethyl)-2H-chromenes makes them excellent partners in domino reactions. For example, their reaction with 2-(1-phenylalkylidene)malononitriles provides a facile, high-yield synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans under mild conditions. urfu.ru These chromenes are also valuable precursors for other heterocyclic systems, including 3-amino-2-trifluoromethylchromanes and the core structure of lamellarin alkaloids. researchgate.netresearchgate.net This demonstrates a clear relationship where specific structural features—such as an activating C-2 group or a functionalizable aromatic ring substituent—endow the molecule with significant value as a synthetic intermediate.

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

3-Nitro-2-(trifluoromethyl)-2H-chromene serves as a privileged starting material for assembling complex heterocyclic and polycyclic scaffolds. tandfonline.comresearchgate.net The presence of the trifluoromethyl group at the 2-position, coupled with the nitro group at the 3-position, significantly activates the double bond towards nucleophilic attack and cycloaddition reactions, facilitating the synthesis of elaborate molecular architectures. researchgate.netmdpi.com This enhanced reactivity allows for the development of stereoselective transformations leading to structurally complex molecules. mdpi.com

The electron-deficient C=C double bond in 3-nitro-2-(trifluoromethyl)-2H-chromene makes it an excellent Michael acceptor. chim.it This characteristic is widely exploited for the synthesis of functionalized chromane (B1220400) derivatives through conjugate addition reactions with a variety of C-nucleophiles. researchgate.net The strong inductive effect of the CF3 group enhances the electrophilicity of the β-carbon, promoting reactions that might be sluggish with other chromene derivatives. researchgate.netmdpi.com For example, the reaction of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene with nucleophiles like enamines and nitromethane (B149229) proceeds via conjugated addition to yield functionalized chromane systems. researchgate.net

Table 1: Synthesis of Functionalized Chromanes via Michael Addition

| Reactant 1 | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene | Enamines of acetoacetic ester | Functionalized Chromane | researchgate.net |

| 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene | Nitromethane | Functionalized Chromane | researchgate.net |

The dienophilic and dipolarophilic nature of the activated double bond in 3-nitro-2-(trifluoromethyl)-2H-chromene makes it an ideal component for annulation reactions, providing access to a variety of fused polycyclic systems. These reactions, often proceeding with high regio- and stereoselectivity, are fundamental in building complex molecular backbones. tandfonline.comchim.itresearchgate.net

Chromeno[3,4-c]pyrrolidines: A prominent application is the synthesis of the chromeno[3,4-c]pyrrolidine scaffold, a core structure in several bioactive molecules. mdpi.com This is typically achieved through a [3+2] cycloaddition reaction with azomethine ylides. For instance, the silver acetate-catalysed reaction of 2-trifluoromethyl-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides (generated from α-iminoesters) exclusively forms endo chromeno[3,4-c]pyrrolidines in high yields (85–94%). mdpi.com The trifluoromethyl group plays a crucial role in directing the stereochemical outcome of the reaction. mdpi.com Three-component reactions involving 3-nitro-2-(trifluoromethyl)-2H-chromenes, isatins, and amino acids have also been developed to stereoselectively synthesize complex spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones. researchgate.net

Dibenzo[b,d]pyrans: The reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylalkylidene)malononitriles in the presence of a base like triethylamine (B128534) provides access to 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans. chim.it This transformation proceeds through a sequence involving a Michael addition, subsequent cyclization, and elimination of nitrous acid (HNO2) in a formal [4+2] cycloaddition, leading to the aromatic fused system. chim.it

Chromeno[3,4-b]pyridines: The chromeno[3,4-b]pyridine core can be constructed using 3-nitro-2H-chromenes as starting materials. A DABCO-catalyzed [3+3] annulation reaction between 3-nitro-2H-chromenes and benzyl (B1604629) 2,3-butadienoate has been shown to produce 5H-chromeno[3,4-b]pyridine derivatives. researchgate.net

Table 2: Examples of Fused Polycyclic Systems from 3-Nitro-2-(trifluoromethyl)-2H-chromene

| Target System | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Chromeno[3,4-c]pyrrolidines | [3+2] Cycloaddition / Mannich Reaction | Azomethine ylides (from α-iminoesters), AgOAc | mdpi.com |

| Spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones | Three-component [3+2] Cycloaddition | Isatins, Amino Acids | researchgate.net |

| Dibenzo[b,d]pyrans | Michael Addition / Cyclization / Aromatization | 2-(1-Phenylethylidene)malononitrile, Et3N | chim.it |

Versatility as Building Blocks for Diverse Chemical Libraries

3-Nitro-2-(trifluoromethyl)-2H-chromene is a valuable scaffold for generating diverse chemical libraries for high-throughput screening and drug discovery. Its structure allows for facile derivatization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR).

Research has demonstrated the utility of this scaffold in creating libraries of potential therapeutic agents. For example, a series of 6-alkynyl analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene were synthesized using Sonogashira coupling reactions to probe the SAR of P2Y6 receptor antagonists. nih.gov This study showed that the 6-position is highly suitable for derivatization with sterically demanding groups without losing affinity for the receptor. nih.gov Similarly, a library of twenty halogenated 2-aryl-3-nitro-2H-chromene derivatives was synthesized and evaluated for antibacterial potential, leading to the identification of potent agents against multidrug-resistant staphylococcal strains. mdpi.com The trifluoromethyl group is often incorporated into bioactive molecules to enhance properties like metabolic stability and lipophilicity. mdpi.commdpi.com

Development of Novel Synthetic Methodologies

The distinct reactivity of 3-nitro-2-(trifluoromethyl)-2H-chromene has spurred the development of novel and efficient synthetic methodologies. Its ability to act as a potent electrophile and a partner in various cycloaddition and annulation reactions has made it a target for methodological innovation.

Key developments include:

Stereoselective Cycloadditions: The development of highly stereoselective hetero-Diels-Alder reactions with reagents like ethyl vinyl ether under solvent-free conditions showcases the unique reactivity of the chromene system. researchgate.net

Catalytic Annulations: Phosphane-catalyzed [3+2] annulation reactions with allenoates have been established to afford tetrahydrocyclopenta[c]chromenes with high stereo- and regioselectivity. researchgate.net

Multicomponent Reactions (MCRs): Efficient MCR strategies have been designed to construct complex spiro-heterocycles in a single step, highlighting the utility of the chromene derivative in atom-economical processes. tandfonline.comresearchgate.net

Catalytic Asymmetric Synthesis: The core structure is accessible via asymmetric tandem oxa-Michael-Henry reactions, allowing for the enantioselective synthesis of chiral 3-nitro-2H-chromenes, which are valuable precursors for further transformations. organic-chemistry.org

These methodologies not only provide access to new chemical entities but also contribute to the broader field of organic synthesis by demonstrating new catalytic systems and reaction pathways.

Q & A

Q. What are the optimized synthetic routes for 3-nitro-2-(trifluoromethyl)-2H-chromene?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted propargylic alcohols. For example, trifluoromethanesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is used to promote intramolecular cyclization of precursors like 2-(4,4,4-trifluoro-3-hydroxy-3-arylbut-1-yn-1-yl)phenols. Key steps include:

- Catalyst : Trifluoromethanesulfonic acid (0.5–1.0 equiv.) in HFIP at 0–25°C.

- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : , , and NMR confirm regioselectivity and electronic environments; HRMS validates molecular weight .

Q. How is the molecular structure of 3-nitro-2-(trifluoromethyl)-2H-chromene validated experimentally?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy : NMR (δ 6.8–8.2 ppm for aromatic protons), NMR (δ -60 to -65 ppm for CF), and NMR (C=O at ~160 ppm).

- X-ray diffraction : Reveals non-classical hydrogen bonds (e.g., C–H···O/N) and π–π stacking in the chromene moiety. Refinement via SHELXL (R-factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. What computational methods explain the nitro group migration in derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) model reaction pathways. Key findings:

- Transition states : Nitro group migration involves a planar intermediate stabilized by conjugation with the chromene ring.

- Activation energy : ~25–30 kcal/mol, influenced by electron-withdrawing CF groups.

- Experimental validation : Kinetic isotope effects (KIEs) and -labeling confirm predicted mechanisms .

Q. How can stereoselectivity be controlled during functionalization of 3-nitro-2-(trifluoromethyl)-2H-chromene?

- Methodological Answer :

- Reduction strategies : NaBH in methanol yields cis-chroman-4-ols (axial H-3 coupling constants: ).

- Solvent effects : Polar aprotic solvents (e.g., THF) favor axial attack on carbonyl groups.

- Monitoring : In situ FTIR tracks carbonyl reduction; chiral HPLC (Chiralpak IA/IB) resolves enantiomers .

Q. What pharmacological screening strategies are applied to evaluate 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Anticancer : MTT assay (IC) on HeLa or MCF-7 cell lines.

- Structure-Activity Relationship (SAR) : 8-Nitro substitution enhances cytotoxicity (IC < 10 µM) due to improved membrane permeability .

Q. How do crystal engineering principles apply to 3-nitro-2-(trifluoromethyl)-2H-chromene?

- Methodological Answer :

- Intermolecular interactions : Graph set analysis (Etter’s notation) identifies hydrogen-bonding motifs (e.g., rings).

- Packing motifs : Offset π-stacking (3.5–4.0 Å) between chromene rings stabilizes the lattice.

- Refinement : SHELXPRO interfaces with Olex2 for disorder modeling and thermal ellipsoid analysis .

Q. How does substituent positioning affect receptor binding in functionalized congeners?

- Methodological Answer :

- Substitution preference : 8-Nitro and 6-triethylsilyl-alkynyl groups improve P2Y receptor antagonism (K < 1 µM).

- Docking studies : AutoDock Vina predicts binding poses in receptor pockets (e.g., hydrophobic interactions with Trp and Tyr).

- Validation : Radioligand displacement assays (-PSB-0413) quantify affinity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.